molecular formula C30H40N2O7S B11059266 di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate

di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate

Cat. No.: B11059266
M. Wt: 572.7 g/mol
InChI Key: YDQFEAJMPQODHM-DFKUXCBWSA-N
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Description

Di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with multiple functional groups, including tert-butyl esters, a hydroxy group, and a sulfonyl hydrazone moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Cyclohexane Core: Starting with a suitable cyclohexane precursor, various functional groups are introduced through reactions such as Friedel-Crafts alkylation or acylation.

    Introduction of the Hydroxy and Methyl Groups: Hydroxylation and methylation reactions are performed using reagents like sodium hydroxide and methyl iodide.

    Sulfonyl Hydrazone Formation: The sulfonyl hydrazone moiety is introduced by reacting the cyclohexane derivative with 4-methylbenzenesulfonyl hydrazide under acidic or basic conditions.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst to form the di-tert-butyl esters.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of carboxylic acids

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the hydroxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate
  • Di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-nitrophenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate

Uniqueness

Compared to similar compounds, di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate is unique due to the presence of the 4-methylphenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C30H40N2O7S

Molecular Weight

572.7 g/mol

IUPAC Name

ditert-butyl (6E)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]-2-phenylcyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C30H40N2O7S/c1-19-14-16-21(17-15-19)40(36,37)32-31-22-18-30(8,35)25(27(34)39-29(5,6)7)23(20-12-10-9-11-13-20)24(22)26(33)38-28(2,3)4/h9-17,23-25,32,35H,18H2,1-8H3/b31-22+

InChI Key

YDQFEAJMPQODHM-DFKUXCBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(C(C(C2C(=O)OC(C)(C)C)C3=CC=CC=C3)C(=O)OC(C)(C)C)(C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C(C(C2C(=O)OC(C)(C)C)C3=CC=CC=C3)C(=O)OC(C)(C)C)(C)O

Origin of Product

United States

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